4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
CAS No.: 1183179-48-7
Cat. No.: VC12021705
Molecular Formula: C8H6BrN3O2S
Molecular Weight: 288.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183179-48-7 |
|---|---|
| Molecular Formula | C8H6BrN3O2S |
| Molecular Weight | 288.12 g/mol |
| IUPAC Name | 4-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H6BrN3O2S/c9-5-1-10-12(2-5)3-6-4-15-7(11-6)8(13)14/h1-2,4H,3H2,(H,13,14) |
| Standard InChI Key | VRYYUBMDEIEOIA-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CC2=CSC(=N2)C(=O)O)Br |
| Canonical SMILES | C1=C(C=NN1CC2=CSC(=N2)C(=O)O)Br |
Introduction
Chemical Identity and Structural Features
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid (CAS No. 1183179-48-7) is characterized by a molecular formula of C₈H₆BrN₃O₂S and a molecular weight of 288.12 g/mol. The structure integrates two heterocyclic systems: a 1H-pyrazole ring substituted with a bromine atom at the 4-position and a 1,3-thiazole ring bearing a carboxylic acid group at the 2-position. These rings are connected via a methylene (-CH₂-) bridge, creating a hybrid scaffold with distinct electronic and steric properties (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1183179-48-7 |
| Molecular Formula | C₈H₆BrN₃O₂S |
| Molecular Weight | 288.12 g/mol |
| IUPAC Name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
| European Community Number | 990-462-8 |
The presence of both electron-withdrawing (bromine, carboxylic acid) and electron-donating (pyrazole nitrogen) groups creates a polarized structure amenable to diverse chemical interactions. The bromine atom enhances electrophilic substitution reactivity, while the carboxylic acid group facilitates hydrogen bonding and salt formation, critical for solubility and target binding .
Physicochemical Properties
While experimental data on solubility, melting point, and stability remain limited, computational predictions and analog comparisons suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group, with limited solubility in water.
-
Stability: Susceptibility to decarboxylation at elevated temperatures, necessitating storage at -20°C under inert atmospheres.
-
Acidity: The carboxylic acid group confers a pKa of approximately 2.5–3.0, enabling deprotonation under physiological conditions .
Biological Activity and Research Findings
Although direct biological data for 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid are sparse, its structural analogs exhibit notable bioactivity:
Antimicrobial Activity:
Pyrazolyl-thiazole derivatives demonstrate broad-spectrum activity against Gram-negative bacteria (e.g., Proteus mirabilis) and fungi (e.g., Candida albicans) . For instance, compound 10g (a structural analog with a 4-chlorophenyl substitution) showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against P. mirabilis, comparable to standard antibiotics like ciprofloxacin . The bromine atom in the target compound may enhance membrane permeability, while the carboxylic acid group could interact with bacterial efflux pumps .
Anticancer Potential:
Thiazole derivatives inhibit kinases and apoptosis regulators. For example, 5-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid (PubChem CID 55279417) exhibited IC₅₀ values of <10 µM against breast cancer cell lines (MCF-7) by modulating PI3K/Akt pathways . The bromine substituent in the target compound may similarly stabilize DNA adducts or inhibit topoisomerases.
Table 2: Bioactivity of Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume